

"structural comparison of D-Alanyl-O-benzyl-Lserine with related dipeptides"

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Compound of Interest

Compound Name: D-Alanyl-O-benzyl-L-serine

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A Structural Showdown: D-Alanyl-O-benzyl-Lserine Versus Related Dipeptides

A detailed comparative analysis of **D-Alanyl-O-benzyl-L-serine** with its structural cousins, L-Alanyl-L-serine and DL-Alanyl-DL-serine, reveals key conformational differences imparted by the bulky O-benzyl group. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their structural and physicochemical properties, supported by experimental and computational data.

This comparison guide delves into the nuanced structural variations between **D-Alanyl-O-benzyl-L-serine** and related dipeptides, offering insights into the impact of stereochemistry and side-chain modifications on their three-dimensional architecture. While experimental crystal structure data for **D-Alanyl-O-benzyl-L-serine** remains elusive, a combination of crystallographic data for analogous compounds, spectroscopic analysis, and computational modeling provides a robust framework for structural comparison.

Physicochemical Properties at a Glance

A summary of the key physicochemical properties of **D-Alanyl-O-benzyl-L-serine**, L-Alanyl-L-serine, and DL-Alanyl-DL-serine is presented below, highlighting the influence of the O-benzyl group on molecular weight and formula.



Property	D-Alanyl-O-benzyl- L-serine	L-Alanyl-L-serine	DL-Alanyl-DL- serine
Molecular Formula	C13H18N2O4[1]	C ₆ H ₁₂ N ₂ O ₄ [2]	C ₆ H ₁₂ N ₂ O ₄ [3]
Molecular Weight	266.29 g/mol	176.17 g/mol [2]	176.17 g/mol [3]
Stereochemistry	D-Alanine, L-Serine	L-Alanine, L-Serine	DL-Alanine, DL-Serine

Unveiling the 3D Architecture: A Comparative Analysis

The introduction of an O-benzyl group to the serine residue in **D-Alanyl-O-benzyl-L-serine** is predicted to significantly influence its conformational flexibility and overall shape compared to the unmodified L-Alanyl-L-serine.

Crystal Structure of L-Alanyl-L-serine

The crystal structure of L-Alanyl-L-serine reveals an extended conformation of the peptide backbone.[2] The molecule exists as a zwitterion, a common feature of amino acids and peptides.[2] Key torsion angles that define the backbone conformation include ϕ (phi), ψ (psi), and ω (omega). In L-Alanyl-L-serine, the peptide bond (ω) is in the usual trans conformation.[2] The serine side-chain conformation is characterized by the $\chi 1$ torsion angle, which describes the rotation around the C α -C β bond.[2]

Table of Key Torsion Angles for L-Alanyl-L-serine[2]

Torsion Angle	Value (°)
φ (N-Cα of Ala)	-156.9
ψ (Cα-C of Ala)	124.8
ω (C-N of peptide bond)	-178
φ (N-Cα of Ser)	-156.9
ψ (Cα-C of Ser)	178.0
χ1 (N-Cα-Cβ-Oy of Ser)	62.9



Spectroscopic Insights from NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and dynamics of molecules in solution. 1H and 13C NMR data are available for DL-Alanyl-DL-serine.[4][5] The chemical shifts of the protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's conformation.

¹H NMR Chemical Shifts for DL-Alanyl-DL-serine (in D₂O)[4]

Proton	Chemical Shift (ppm)
Ala-CαH	4.159
Ser-CαH	4.323
Ser-CβH ₂	3.852, 3.909
Ala-CβH ₃	1.585

Computational Modeling of D-Alanyl-O-benzyl-L-serine

In the absence of experimental 3D structure data for **D-Alanyl-O-benzyl-L-serine**, computational modeling offers a powerful tool to predict its preferred conformation. Based on the known structures of related dipeptides, a likely conformation would feature a trans peptide bond and specific rotamers of the amino acid side chains to minimize steric hindrance from the bulky O-benzyl group.

Experimental Protocols X-ray Crystallography of L-Alanyl-L-serine

The crystal structure of L-Alanyl-L-serine was determined by direct methods using diffractometer data. [2] Crystals were obtained from a water/acetone mixture. [2] Intensity data was collected on an automated two-circle diffractometer using monochromated Mo K α radiation. [2] The structure was subsequently refined to a final R-factor of 0.055 for 1308 unique reflections. [2]

NMR Spectroscopy of DL-Alanyl-DL-serine

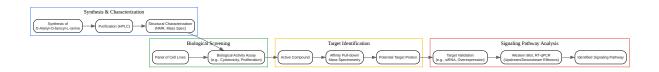


¹H NMR spectra of DL-Alanyl-DL-serine were recorded in D₂O.[4] The use of a deuterated solvent is common in peptide NMR to avoid the overwhelming signal from water protons.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of **D-Alanyl-O-benzyl-L-serine** is not well-documented, dipeptides, in general, are known to possess a range of biological functions, including antioxidant, antimicrobial, and immunomodulatory activities.[6] The presence of the O-benzyl group on the serine residue may modulate these activities or confer novel properties. For instance, O-benzyl-serine itself is used as a building block in the synthesis of peptide-based drugs and enzyme inhibitors.

Given the role of dipeptides in cellular signaling, a potential area of investigation for **D-Alanyl-O-benzyl-L-serine** could be its interaction with cell surface receptors or transporters, which could, in turn, modulate intracellular signaling cascades. A hypothetical workflow for investigating such interactions is presented below.

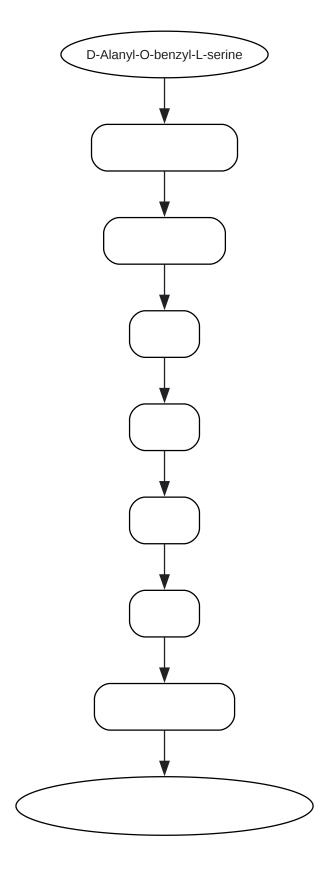


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Caption: Experimental workflow for identifying the biological target and signaling pathway of a bioactive dipeptide.

A plausible signaling pathway that could be influenced by a dipeptide is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is central to many cellular processes.





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